2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole
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Overview
Description
2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromobenzylthio group attached to the imidazole ring, which imparts unique chemical and biological properties. Imidazole derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with glutathione s-transferase p , a detoxification enzyme that plays a crucial role in the metabolism of xenobiotics.
Mode of Action
It is known that compounds with similar structures can interact with their targets through various mechanisms, such as free radical reactions . In these reactions, the compound may donate or accept electrons, leading to changes in the target molecule’s structure and function.
Biochemical Pathways
Given its potential interaction with glutathione s-transferase p , it may influence pathways related to detoxification and the metabolism of xenobiotics.
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, which can significantly impact their bioavailability and therapeutic efficacy .
Result of Action
Based on its potential interaction with glutathione s-transferase p , it may influence the detoxification processes within cells, potentially leading to changes in cellular function and health.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole typically involves a multi-step process. One common method starts with the preparation of 4-bromobenzyl chloride, which is then reacted with thiourea to form 4-bromobenzylthiourea. This intermediate is subsequently cyclized with 1-methyl-5-phenylimidazole under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The bromobenzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding benzylthio derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base or acid catalyst .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, benzylthio derivatives, and various substituted imidazole derivatives. These products can exhibit different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole
- 2-((4-fluorobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole
- 2-((4-methylbenzyl)thio)-1-methyl-5-phenyl-1H-imidazole
Uniqueness
Compared to similar compounds, 2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole exhibits unique properties due to the presence of the bromine atom. The bromine atom enhances the compound’s reactivity and biological activity, making it more effective in certain applications. Additionally, the bromobenzylthio group provides specific interactions with molecular targets, contributing to its unique mechanism of action .
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-methyl-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2S/c1-20-16(14-5-3-2-4-6-14)11-19-17(20)21-12-13-7-9-15(18)10-8-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVARZNDGBRMFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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